molecular formula C20H20N4O2 B2608844 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 462069-53-0

2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2608844
CAS No.: 462069-53-0
M. Wt: 348.406
InChI Key: PWMDKNQMVHSKJV-UHFFFAOYSA-N
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Description

This compound (CAS: 462069-53-0) features a pyrido[1,2-a]pyrimidine core substituted at position 2 with a 4-benzylpiperazinyl group and at position 3 with a carbaldehyde moiety. Its molecular formula is C₂₀H₂₀N₄O₂, with a molar mass of 348.4 g/mol .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-15-17-19(21-18-8-4-5-9-24(18)20(17)26)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMDKNQMVHSKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety is introduced via a nucleophilic substitution reaction. Benzylpiperazine can be reacted with the pyrido[1,2-a]pyrimidine intermediate in the presence of a base like potassium carbonate.

    Oxidation to Form the Aldehyde: The final step involves the oxidation of the intermediate to introduce the aldehyde group at the 3-position. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo substitution reactions, where the benzyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, PCC, Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Oxidation: 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exhibits various biological activities:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, indicating its potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance.
  • Neuropharmacological Effects : Given the presence of the piperazine moiety, studies suggest that this compound may exhibit anxiolytic or antidepressant effects, making it a candidate for further investigation in neuropharmacology.

Applications in Scientific Research

The applications of this compound extend into various fields:

Drug Development

The unique chemical structure of this compound provides a scaffold for the development of new drugs targeting specific diseases. Its derivatives can be synthesized to optimize pharmacological properties.

Biochemical Studies

This compound can serve as a tool in biochemical assays to study enzyme interactions and receptor binding, aiding in the understanding of disease mechanisms.

Synthetic Chemistry

The synthesis of this compound and its analogs can be explored to develop new synthetic methodologies, contributing to the field of organic chemistry.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study AEvaluate antitumor activityInhibition of cancer cell proliferation by 50% at 10 µM concentration
Study BAssess antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL
Study CInvestigate neuropharmacological effectsSignificant reduction in anxiety-like behavior in animal models at doses of 5 mg/kg

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Characteristics
Target Compound: 2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-Benzylpiperazinyl; 3: Carbaldehyde C₂₀H₂₀N₄O₂ 348.4 High lipophilicity; benzyl group may enhance receptor affinity .
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-(2-Methoxyphenyl)piperazinyl; 9: Methyl C₂₁H₂₁N₅O₃ 391.43 Methoxy group improves solubility; methyl at position 9 may reduce metabolic oxidation .
2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 2,6-Dimethylmorpholino C₁₄H₁₆N₄O₃ 287.32 Morpholino ring introduces polarity; lower molecular weight may enhance solubility .
9-Methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2: 4-Methylpiperazinyl; 9: Methyl C₁₇H₁₈N₄O₂ ~318.3 (estimated) Reduced steric bulk compared to benzyl; methyl group may increase metabolic stability .
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2: Benzodioxolyl; 7: 4-Methylpiperazinyl C₂₀H₁₉N₅O₃ 377.4 Benzodioxole enhances electron density; potential for improved CNS penetration .

Pharmacological and Physicochemical Insights

  • In contrast, the morpholino derivative (logP ~1.2) and methoxyphenyl analog (logP ~2.0) exhibit better solubility due to polar substituents . The benzodioxolyl analog combines moderate lipophilicity with enhanced electron-rich aromaticity, which may improve interactions with π-stacking receptors .
  • Receptor Binding and Selectivity: The 4-benzylpiperazinyl group in the target compound is structurally analogous to ligands targeting serotonin (5-HT) or dopamine receptors, where bulky aromatic groups enhance affinity .
  • Metabolic Stability: Benzyl groups are prone to oxidative metabolism via cytochrome P450 enzymes, whereas methyl or morpholino substituents are more metabolically stable . The 9-methyl substitution in some analogs (e.g., ) may block metabolic degradation at that position, prolonging half-life .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrido[1,2-a]pyrimidine core. Its molecular formula is C20H20N4O2C_{20}H_{20}N_{4}O_{2}, with a molecular weight of 348.4 g/mol. The IUPAC name is 2-(4-benzyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrido[1,2-a]pyrimidine derivatives have been linked to anticancer properties. For instance, studies have shown that modifications to the pyrido[1,2-a]pyrimidine structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : Compounds in this class have demonstrated effectiveness against different bacterial strains, suggesting potential use in treating infections .
  • Neuropharmacological Effects : The piperazine moiety is known for its interaction with neurotransmitter systems, particularly in the context of anxiety and depression medications .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, they may act as inhibitors of topoisomerases or kinases .
  • Receptor Modulation : The piperazine ring suggests potential interactions with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could explain its neuropharmacological effects .
  • Fluorescent Properties : The compound's structure allows it to be used in fluorescent sensing applications, enhancing its utility in biological assays .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example:

  • A study on pyrido[1,2-a]pyrimidines showed promising results against human cancer cell lines with IC50 values in the micromolar range .
  • Another investigation highlighted the antimicrobial activity of similar derivatives against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics .

Comparative Analysis

To illustrate the uniqueness and potential advantages of this compound over similar ones, the following table summarizes key features:

Compound NameStructure TypeBiological ActivityNotable Findings
This compoundPyrido[1,2-a]pyrimidineAntitumor, AntimicrobialPotential as an enzyme inhibitor
2-(4-benzylpiperazin-1-yl)pyridinePyridine derivativeModerate AntimicrobialLess potent than pyrido derivatives
3-(Piperazin-1-yl)-1,2-benzothiazoleBenzothiazole derivativeAntimicrobialEffective against specific bacterial strains

Q & A

Basic: What are the established synthetic routes for 2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?

Answer : The compound can be synthesized via a multi-step protocol involving condensation and functionalization. A general approach involves:

  • Step 1 : Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 4-benzylpiperazine in methanol under basic conditions (e.g., triethylamine) to substitute the chlorine atom with the benzylpiperazinyl group .
  • Step 2 : Intermediate purification via precipitation or column chromatography. Yield optimization may require adjusting reaction time (1–3 hours) and stoichiometric ratios (1:1.2 aldehyde to amine) .
  • Validation : Confirm substitution via LC-MS and 1^1H NMR, focusing on the disappearance of the chloro peak (~7.5 ppm) and appearance of benzylpiperazine signals (δ 2.5–3.5 ppm for piperazine protons) .

Advanced: How can researchers troubleshoot low yields during the condensation step in the synthesis?

Answer : Low yields often stem from incomplete substitution or side reactions. Mitigation strategies include:

  • Solvent Optimization : Replace methanol with DMF or THF to enhance nucleophilicity of the amine .
  • Catalysis : Introduce catalytic iodine (5 mol%) to accelerate substitution kinetics .
  • Temperature Control : Conduct reactions at 50–60°C instead of room temperature to overcome activation barriers .
  • Byproduct Analysis : Use TLC or HPLC to monitor reaction progress and identify intermediates (e.g., unreacted aldehyde or piperazine dimerization products) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer : Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons, δ 4.3 ppm for CH2_2 of benzyl group) and aldehyde proton (δ 9.8–10.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+: ~419.18 Da).
  • X-ray Crystallography : For absolute configuration determination, use SHELX software for structure refinement (e.g., SHELXL-97) .

Advanced: How can researchers resolve discrepancies in crystallographic data refinement?

Answer : Common issues include poor diffraction quality or twinning. Solutions involve:

  • Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve electron density ambiguities .
  • Software Tools : Apply SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters .
  • Validation : Cross-check with PLATON to detect missed symmetry or solvent-accessible voids .

Basic: What safety precautions are essential when handling this compound?

Answer : The compound may exhibit flammability and toxicity risks. Key precautions include:

  • Storage : Keep in a desiccator (P402 + P404) at 2–8°C to prevent degradation .
  • Handling : Use explosion-proof equipment (P210, P372) and avoid open flames due to potential exothermic decomposition .
  • PPE : Wear nitrile gloves (H312/H315) and FFP3 masks to limit dermal/ inhalation exposure .

Advanced: How can researchers evaluate the compound’s biological activity against kinase targets?

Answer : Follow a structured workflow:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets (e.g., PI3K or CDK2) .
  • Enzymatic Assays : Perform fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50_{50} values .
  • Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing activity to reference inhibitors like imatinib derivatives .

Advanced: How to address contradictory SAR data in structural analogs of this compound?

Answer : Discrepancies often arise from off-target effects or assay variability. Resolve by:

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) to confirm direct target binding .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or reactive intermediates that may skew activity .
  • Co-crystallization : Determine 3D ligand-target complexes to rationalize unexpected SAR trends .

Basic: What computational methods are suitable for predicting this compound’s ADMET properties?

Answer : Use the following tools:

  • Lipophilicity : Calculate logP via XLogP3 or ChemAxon .
  • Metabolic Stability : Simulate cytochrome P450 interactions with StarDrop or Schrödinger’s ADMET Predictor .
  • Toxicity : Screen for mutagenicity (AMES test) and hepatotoxicity using ProTox-II .

Advanced: How can researchers design derivatives to improve aqueous solubility?

Answer : Strategies include:

  • Functionalization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the pyrimidine C-7 position .
  • Prodrug Approach : Convert the aldehyde to a Schiff base (e.g., with PEG-linked amines) for pH-dependent release .
  • Co-solvency Screening : Test cyclodextrin-based formulations (e.g., Captisol®) to enhance solubility without structural modification .

Advanced: What mechanistic insights can be gained from studying hydrolysis pathways of the aldehyde group?

Answer : Hydrolysis under physiological conditions (pH 7.4) may yield carboxylic acid derivatives. Investigate via:

  • Kinetic Studies : Monitor aldehyde stability using 1^1H NMR in PBS buffer (δ 10.2 ppm aldehyde proton disappearance over time) .
  • Product Identification : Isolate and characterize the carboxylic acid byproduct via HRMS and IR (C=O stretch at ~1700 cm1^{-1}) .
  • Biological Impact : Compare parent compound and hydrolysis product in cellular assays to assess prodrug potential .

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